molecular formula C11H24ClNO2 B6607849 tert-butyl6-(methylamino)hexanoatehydrochloride CAS No. 2839158-31-3

tert-butyl6-(methylamino)hexanoatehydrochloride

Cat. No.: B6607849
CAS No.: 2839158-31-3
M. Wt: 237.77 g/mol
InChI Key: CDXHTXQISXJCCT-UHFFFAOYSA-N
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Description

Tert-butyl 6-(methylamino)hexanoate hydrochloride is a chemical compound with the molecular formula C11H24ClNO2 and a molecular weight of 237.77 g/mol. This compound is known for its applications in various fields, including forensic science, where it is used to detect bloodstains.

Preparation Methods

The synthesis of tert-butyl 6-(methylamino)hexanoate hydrochloride involves several steps. One common method includes the reaction of tert-butyl 6-bromohexanoate with methylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tert-butyl 6-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 6-(methylamino)hexanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme reactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Tert-butyl 6-(methylamino)hexanoate hydrochloride can be compared with other similar compounds, such as:

    Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

    Tert-butyl N-[6-(methylamino)hexyl]carbamate: Another related compound with variations in its molecular structure, resulting in unique reactivity and uses.

These comparisons highlight the uniqueness of tert-butyl 6-(methylamino)hexanoate hydrochloride in terms of its specific chemical properties and applications.

Properties

IUPAC Name

tert-butyl 6-(methylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHTXQISXJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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